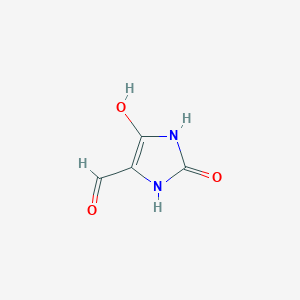

5-(Hydroxymethylene)imidazolidine-2,4-dione

Beschreibung

Systematic IUPAC Nomenclature and Alternative Designations

The compound 5-(Hydroxymethylene)imidazolidine-2,4-dione is systematically named according to IUPAC rules as 5-hydroxy-2-oxo-1,3-dihydroimidazole-4-carbaldehyde . This nomenclature reflects its core structure:

- A five-membered imidazolidine ring (positions 1–5)

- Two ketone groups at positions 2 and 4 (2,4-dione )

- A hydroxymethylene substituent (-CH(OH)-) at position 5

Alternative designations include:

- 5-Hydroxymethylenehydantoin (common name derived from hydantoin backbone)

- 2,4-Imidazolidinedione, 5-(hydroxymethylene)- (CAS-indexed synonym)

- DB-269451 (development code)

These synonyms emphasize its structural relationship to hydantoin derivatives while specifying the unique hydroxymethylene functional group.

Molecular Formula and Structural Representation

The molecular formula C₄H₄N₂O₃ defines its composition:

- 4 carbon atoms

- 4 hydrogen atoms

- 2 nitrogen atoms

- 3 oxygen atoms

Structural Features:

- Core framework : A saturated imidazolidine ring with ketone groups at positions 2 and 4.

- Substituent : A hydroxymethylene group (-CH(OH)-) at position 5, creating a conjugated system with the adjacent carbonyl groups.

Key Representations:

| Representation Type | Value |

|---|---|

| SMILES | C(=O)C1=C(NC(=O)N1)O |

| InChI | InChI=1S/C4H4N2O3/c7-1-2-3(8)6-4(9)5-2/h1,8H,(H2,5,6,9) |

| InChIKey | INCVCROHQSJOQF-UHFFFAOYSA-N |

The planar imidazolidine ring and hydroxymethylene group facilitate intramolecular hydrogen bonding, influencing its reactivity and stability.

CAS Registry Number and PubChem CID

The compound is uniquely identified by:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 597528-45-5 | |

| PubChem CID | 136182298 |

Significance of Identifiers:

- CAS RN 597528-45-5 : Globally recognized for regulatory and commercial tracking.

- PubChem CID 136182298 : Provides access to experimental and computational data in the PubChem database, including spectral libraries and toxicity studies.

Eigenschaften

Molekularformel |

C4H4N2O3 |

|---|---|

Molekulargewicht |

128.09 g/mol |

IUPAC-Name |

5-hydroxy-2-oxo-1,3-dihydroimidazole-4-carbaldehyde |

InChI |

InChI=1S/C4H4N2O3/c7-1-2-3(8)6-4(9)5-2/h1,8H,(H2,5,6,9) |

InChI-Schlüssel |

INCVCROHQSJOQF-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)C1=C(NC(=O)N1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Condensation with Glyoxylic Acid or Formaldehyde Derivatives

Method: The most common approach is the condensation of imidazolidine-2,4-dione with glyoxylic acid or formaldehyde under acidic or neutral conditions. This reaction forms the hydroxymethylene group at the 5-position by nucleophilic attack of the active methylene group of hydantoin on the aldehyde carbonyl.

-

- Solvent: Aqueous or mixed aqueous-organic solvents.

- Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

- Temperature: Mild heating (room temperature to 90°C).

- Reaction Time: Several hours (e.g., 4–6 hours).

Example: A procedure analogous to the synthesis of related 5-substituted imidazolidine-2,4-diones involves stirring a mixture of glyoxylic acid monohydrate and urea in acidic medium, followed by controlled addition to hydantoin under heating to promote condensation and crystallization of the product.

Use of Formaldehyde and Hydantoin

Phase Transfer Catalysis and Auxiliary Agents

- In some advanced synthetic protocols, phase transfer catalysts (PTCs) such as quaternary ammonium salts or crown ethers are employed to enhance the reaction efficiency between hydantoin derivatives and aldehydes or propargyl derivatives, facilitating the formation of hydroxymethylene-substituted products under milder conditions.

Detailed Reaction Scheme and Mechanism

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Imidazolidine-2,4-dione + Glyoxylic acid (or formaldehyde) + Acid catalyst | Nucleophilic attack of the active methylene on aldehyde carbonyl forms a hydroxymethylene intermediate |

| 2 | Heating (50–90°C) for several hours | Promotes condensation and dehydration to stabilize the hydroxymethylene substituent |

| 3 | Cooling and crystallization | Isolation of pure 5-(Hydroxymethylene)imidazolidine-2,4-dione by filtration and washing |

Research Findings and Optimization

Yield and Purity: Optimized reaction conditions, such as controlled addition rates of aldehyde, temperature regulation, and pH control, significantly improve yield and purity. For example, slow dropwise addition of glyoxylic acid to hydantoin under acidic conditions at 90°C for 4 hours followed by 2 hours of heating yields high-purity crystalline product.

Catalyst Effects: Acid catalysts (HCl, H2SO4) are preferred for promoting condensation, while phase transfer catalysts can be used to improve reaction rates and selectivity in biphasic systems.

Solvent Effects: Aqueous media are commonly used due to the solubility of reactants and ease of product isolation. Organic solvents may be employed in some cases to improve solubility or reaction kinetics.

Comparative Table of Preparation Methods

| Preparation Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct condensation with glyoxylic acid | Imidazolidine-2,4-dione, glyoxylic acid, acid catalyst | Aqueous, 50–90°C, 4–6 h | High yield, straightforward, mild conditions | Requires careful pH and temperature control |

| Formaldehyde condensation | Imidazolidine-2,4-dione, formaldehyde, acid/base catalyst | Aqueous, room temp to mild heating | Simple reagents, scalable | May produce hydroxymethyl rather than hydroxymethylene derivatives |

| Phase transfer catalysis | Hydantoin derivatives, aldehydes, PTCs | Biphasic system, mild temp, 1–24 h | Enhanced reaction rate, milder conditions | Requires catalyst removal, more complex setup |

Analytical and Structural Confirmation

The synthesized this compound is typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the presence of the hydroxymethylene group and the imidazolidine-2,4-dione core.

Crystallographic data (X-ray diffraction) can be used to confirm the molecular structure and stereochemistry, ensuring the correct substitution pattern at the 5-position.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The imidazolidine ring undergoes cleavage under specific conditions:

-

Base-Induced Ring Opening : Treatment with strong bases (e.g., NaOH) at elevated temperatures (80–100°C) opens the ring, yielding N-carbamoyl glycine derivatives via nucleophilic attack at the carbonyl groups .

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux hydrolyzes the ring to form urea and glycolic acid derivatives .

Example Reaction:

Nucleophilic Addition Reactions

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

-

Amine Addition : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form 5-substituted hydantoins via Schiff base intermediates .

-

Grignard Reagents : Addition of organomagnesium halides (e.g., CH₃MgBr) generates tertiary alcohols at the hydroxymethyl position .

Key Data:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | Ethanol, Δ, 3h | 5-Phenylimino derivative | 72 |

| CH₃MgBr | THF, 0°C, 1h | 5-(2-Hydroxypropyl)hydantoin | 65 |

Oxidation

-

Mild Oxidants : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the hydroxymethyl group to a carboxylic acid , forming 5-carboxyhydantoin .

-

Strong Oxidants : KMnO₄ in acidic media cleaves the ring entirely, producing CO₂ , NH₃ , and glyoxylic acid .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the carbonyl groups to secondary alcohols , yielding 5-(hydroxymethyl)imidazolidine-2,4-diol .

-

LiAlH₄ : Converts carbonyls to methylene groups , forming a saturated imidazolidine ring .

Halogenation

Electrophilic halogenation occurs at the hydroxymethyl position:

-

Bromination : Treatment with Br₂ in CCl₄ substitutes the hydroxyl group with bromine, forming 5-(bromomethyl)imidazolidine-2,4-dione .

-

Chlorination : SOCl₂ converts the hydroxymethyl group to 5-(chloromethyl) derivatives .

Mechanism:

Condensation Reactions

The compound participates in Knoevenagel and aldol condensations:

-

With Aldehydes : Reacts with benzaldehyde in the presence of piperidine to form 5-styrylhydantoins .

-

Crosslinking : Forms formaldehyde-free networks with polyamines, utilized in biodegradable polymer synthesis.

Substitution Reactions

The hydroxymethyl group is a versatile site for functionalization:

-

Esterification : Acetic anhydride acetylates the hydroxyl group, producing 5-(acetoxymethyl) derivatives .

-

Etherification : Reacts with alkyl halides (e.g., CH₃I) in basic media to form 5-(methoxymethyl)hydantoins .

Example from Synthesis (AC7 Derivative) :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-(Hydroxymethylene)imidazolidine-2,4-dione features a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. Its molecular formula is C₇H₁₂N₂O₄, with a molecular weight of approximately 158.16 g/mol. The presence of the hydroxymethyl group at the 5-position enhances its reactivity and biological properties, making it a versatile compound for various applications.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-HIV agent. Research indicates that derivatives of this compound can inhibit HIV-1 fusion, showcasing promising results in biological assays. Additionally, its derivatives have exhibited antimicrobial properties, suggesting their potential use in developing new antibiotics.

Case Study: Antiviral Activity

A study synthesized several derivatives based on this compound and evaluated their ability to inhibit HIV-1. The results demonstrated significant antiviral activity, with some compounds showing IC50 values in the low micromolar range.

Anticancer Research

The compound has also been studied for its anticancer properties. It serves as a scaffold for synthesizing novel compounds with potential growth-inhibitory effects against various cancer cell lines. Research has shown that certain derivatives can inhibit the proliferation of lung cancer cells (A549) and breast cancer cells (MCF-7) effectively .

Case Study: Anticancer Activity

In vitro studies revealed that specific derivatives of this compound exhibited significant cytotoxicity against cancer cell lines when compared to standard chemotherapy agents like doxorubicin .

Biochemical Applications

The compound acts as a formaldehyde donor, which is useful in biochemical reactions involving protein modification. This property allows it to crosslink proteins and nucleic acids, preserving the integrity of various products in cosmetic formulations and other industrial applications.

Case Study: Protein Crosslinking

Research highlighted its role in proteomics where it modified proteins to study their interactions and functions. The controlled release of formaldehyde facilitated the preservation of protein structures during analysis.

Wirkmechanismus

The mechanism of action of 5-(Hydroxymethylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate various signaling pathways, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations

- Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione: Replacing the imidazolidine oxygen with sulfur (as in thiazolidine-2,4-diones) increases electron-withdrawing effects, altering reactivity and biological activity. For example, 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione () requires optimized reaction conditions for synthesis, highlighting differences in stability compared to imidazolidine counterparts .

- Natural vs. Synthetic Derivatives: Natural aplysinopsins, such as 5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione (), exhibit structural similarities but are often isolated from marine organisms, whereas synthetic derivatives (e.g., ) prioritize cost-effective methodologies .

Substituent Effects

- Hydroxymethylene vs. Arylidene Groups : The hydroxymethylene group in the target compound contrasts with arylidene substituents (e.g., benzylidene, indolylmethylene) seen in analogues. For instance, (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione () shows distinct NMR shifts (ΔδC = +7.6 ppm at C-6) due to electronic and steric differences .

- Electron-Donating/Withdrawing Groups: Derivatives with dimethylamino (e.g., ) or nitro groups () exhibit altered absorption spectra and pharmacological profiles .

Spectroscopic and Photophysical Properties

UV Absorption Profiles

Fluorescence Properties

Organoboron complexes incorporating 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties () demonstrate exceptional fluorescence (quantum yield up to 91.7% in CH₃CN), driven by π-conjugation and substituent effects .

Antimicrobial and Antiparasitic Effects

- Antibiotic Potentiation: (Z)-5-(4-(diethylamino)benzylidene) derivatives () reduce MIC values of antibiotics by fourfold in resistant bacterial strains .

Anticancer and Antidepressant Activity

- Anticancer Agents: (Z)-5-(3-((2,4-dichlorophenyl)oxy)phenylvinyl)imidazol-4-ones () show cytotoxicity via unknown mechanisms, differing from hydantoin-based compounds .

- Antidepressant Potential: 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione () antagonizes tetrabenazine-induced ptosis (ED₅₀ = 42 mg/kg) without inhibiting monoamine oxidase, distinguishing it from tricyclic antidepressants .

Key Research Findings and Contradictions

- UV Filter Efficacy : While some imidazolidine-2,4-diones match avobenzone’s UV absorption (), others (e.g., thiazolidine derivatives) lack comparable data .

- Biological Mechanisms : Hydantoin derivatives exhibit diverse mechanisms (e.g., antibiotic potentiation vs. direct cytotoxicity), complicating unified structure-activity relationships .

Biologische Aktivität

5-(Hydroxymethylene)imidazolidine-2,4-dione, also known as 1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, is a heterocyclic compound that has garnered attention for its significant biological activities. This compound features a five-membered ring structure with two nitrogen atoms and two carbonyl groups, characterized by its molecular formula and a molecular weight of approximately 158.16 g/mol.

Chemical Structure and Properties

The unique hydroxymethyl group at the 5-position enhances its reactivity and biological properties. This compound is part of a broader class of imidazolidine derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The structural characteristics of this compound are essential for its biological activity, particularly in its interactions with various biological targets.

Biological Activity

Research has shown that this compound exhibits potential as an anti-HIV agent . Studies have synthesized various derivatives of this compound to evaluate their efficacy in inhibiting HIV-1 fusion. The results demonstrated promising activity in biological assays, indicating that certain derivatives can effectively bind to HIV proteins involved in viral entry and fusion processes .

Antimicrobial Properties

In addition to its antiviral potential, derivatives of this compound have been investigated for antimicrobial properties . These compounds may serve as candidates for further pharmacological development due to their ability to inhibit bacterial growth .

Molecular docking simulations have been employed to predict how this compound interacts with its biological targets. These studies provide insights into its mechanism of action, particularly regarding its binding affinity with proteins critical for HIV entry .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(Hydroxymethyl)-5,5-dimethylhydantoin | C₇H₁₁N₂O₂ | Contains two carbonyl groups; similar ring structure | Antimicrobial properties |

| 2-Imidazolidinone | C₄H₆N₂O | Lacks hydroxymethyl group; simpler structure | Limited biological activity |

| 5-Methylimidazolidine-2,4-dione | C₆H₈N₂O₂ | Methyl group substitution; no hydroxymethyl group | Potentially lower activity against HIV |

The presence of the hydroxymethyl group in this compound distinguishes it from these similar compounds by enhancing its reactivity and biological profile .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of imidazolidine derivatives:

- Anti-HIV Activity : A series of derivatives based on this compound showed significant inhibition of HIV-1 fusion in vitro. These findings suggest that modifications to the compound's structure can enhance antiviral efficacy .

- Anticancer Properties : Other studies have indicated that imidazolidine derivatives exhibit anticancer activity against various cell lines. For instance, certain derivatives were found to inhibit autophosphorylation of the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation .

- Antimicrobial Effects : Investigations into the antimicrobial properties of related compounds have shown effectiveness against several bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for 5-(Hydroxymethylene)imidazolidine-2,4-dione and its derivatives?

The synthesis of imidazolidine-2,4-dione derivatives typically involves condensation reactions between substituted arylidene groups and imidazolidine precursors. For example, derivatives like 5-arylideneimidazolones are synthesized via reactions of thiosemicarbazides with chloroacetic acid and oxo-compounds under reflux in DMF/acetic acid mixtures . Key parameters include reaction time, temperature, and stoichiometric ratios of reagents. Design of Experiments (DoE) methodologies can optimize yields by systematically varying these factors, as demonstrated in chemical engineering studies .

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on:

- 1H/13C NMR : Chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm substituent positions .

- LC/MS± : Retention times and mass-to-charge ratios (e.g., m/z 192.17 for C9H8N2O3) verify molecular weights .

- Elemental Analysis : Experimental vs. calculated C, H, N, O ratios (e.g., C: 56.25%, H: 4.17% for C9H8N2O3) assess purity .

Q. What crystallographic data are available for structural confirmation?

Single-crystal X-ray diffraction reveals monoclinic systems (e.g., space group P21/c) with lattice parameters a = 10.369 Å, b = 6.991 Å, c = 12.386 Å, and β = 105.6° for 5-(4-hydroxyphenyl) derivatives. Hydrogen bonding networks (e.g., O–H···O interactions) stabilize the crystal structure .

Advanced Research Questions

Q. How do substituents influence the reactivity and bioactivity of this compound?

Electron-withdrawing groups (e.g., –Cl, –F) enhance electrophilicity, enabling nucleophilic substitutions (e.g., iodine replacement in iodophenyl derivatives ). For anticancer applications, arylidene substituents (e.g., 4-fluorobenzyl) improve cytotoxicity by modulating electron density and steric effects . Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity based on Hammett constants (σ) and LogP values .

Q. How can computational methods streamline reaction design for novel derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For example, ICReDD employs reaction path searches to optimize conditions for imidazolidine-2,4-dione derivatization, reducing experimental trial-and-error . Molecular docking studies further prioritize derivatives with high binding affinities to target proteins (e.g., kinases in cancer pathways) .

Q. How are spectral data discrepancies resolved in structural elucidation?

Contradictions in NMR or MS data (e.g., unexpected splitting patterns) require:

Q. What strategies mitigate stability issues during synthesis and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.